N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4-methylcoumarin, which is a key intermediate.
Benzylation: The 7-methoxy-4-methylcoumarin is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The benzylated product is further reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one ring.
Reduction: Reduced forms of the chromen-2-one ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other chromen-2-one derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Warfarin: A well-known anticoagulant used in medicine.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) |
InChI Key |
PWGNHPXZUNABGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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